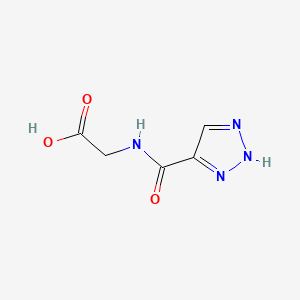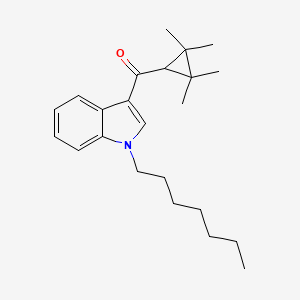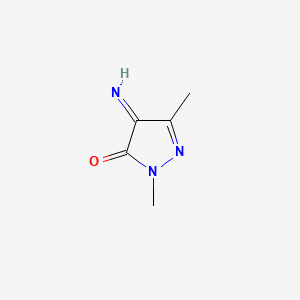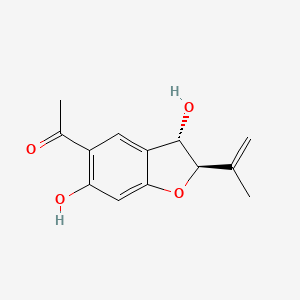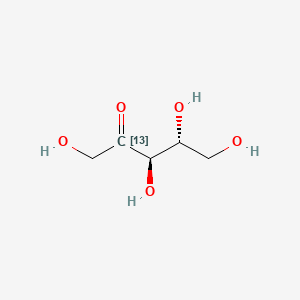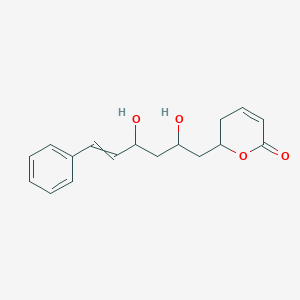![molecular formula C20H28FN3O2 B593015 N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide CAS No. 1863065-82-0](/img/structure/B593015.png)
N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide
概要
説明
5-フルオロ ADBICA: は、近年ハーブブレンドから発見された合成カンナビノイドです。 これは、ペンチル基の末端炭素にフッ素原子が添加された ADBICA の誘導体です 。 合成カンナビノイドは、ヒトのエンドカンナビノイド系におけるカンナビノイド受容体 CB1 と CB2 と相互作用することで、カンナビスの主要な精神活性成分である Δ9-テトラヒドロカンナビノール (THC) の効果を模倣するように設計されています .
2. 製法
合成経路と反応条件: 5-フルオロ ADBICA の合成には、ADBICA のペンチル基の末端炭素にフッ素原子を導入することが含まれます。一般的な合成経路には、次のステップが含まれます。
インドール核の形成: インドール核は、フィッシャーインドール合成または他の適切な方法によって合成されます。
フルオロペンチル鎖の導入: フルオロペンチル鎖は、求核置換反応によって導入されます。この反応では、ペンチル鎖上の脱離基がフッ素原子に置き換えられます。
カルボキサミド基の形成: カルボキサミド基は、適切なアミンとインドール誘導体を適切な条件下で反応させることで形成されます.
工業的生産方法: 5-フルオロ ADBICA の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を高くするために反応条件を最適化することが含まれます。一般的な工業的生産方法には、次のようなものがあります。
バッチ処理: 反応は、温度、圧力、反応時間を正確に制御して、大型反応器で行われます。
3. 化学反応解析
反応の種類: 5-フルオロ ADBICA は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてさまざまな酸化生成物を形成する可能性があります。
還元: 還元反応は、化合物に存在する官能基を修飾することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸またはケトンを生じることがあります。一方、還元はアルコールまたはアミンを生じることがあります .
4. 科学研究への応用
化学: 5-フルオロ ADBICA は、法医学的および毒性学的調査における合成カンナビノイドの同定と定量のために、分析化学において参照標準として使用されます .
生物学: 生物学的研究において、5-フルオロ ADBICA は、カンナビノイド受容体との相互作用とその細胞シグナル伝達経路への影響について研究されています .
医学: 5-フルオロ ADBICA は、医療用途では承認されていませんが、疼痛管理や抗炎症効果など、潜在的な治療効果について調査されています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro ADBICA involves the introduction of a fluorine atom to the terminal carbon of the pentyl group in ADBICA. The general synthetic route includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis or other suitable methods.
Introduction of the Fluoropentyl Chain: The fluoropentyl chain is introduced via a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the pentyl chain.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the indole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of 5-fluoro ADBICA follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.
化学反応の分析
Types of Reactions: 5-Fluoro ADBICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
Chemistry: 5-Fluoro ADBICA is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies .
Biology: In biological research, 5-fluoro ADBICA is studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways .
Medicine: While not approved for medical use, 5-fluoro ADBICA is investigated for its potential therapeutic applications, including pain management and anti-inflammatory effects .
Industry: The compound is used in the development of new synthetic cannabinoids and related products for research purposes .
作用機序
5-フルオロ ADBICA は、ヒトのエンドカンナビノイド系における CB1 と CB2 受容体に対して強力なアゴニストとして作用することで、その効果を発揮します。 これらの受容体は、主に中枢神経系と末梢神経系、そして免疫系に見られます 。 5-フルオロ ADBICA がこれらの受容体に結合すると、さまざまなシグナル伝達経路が活性化され、THC と同様の精神活性効果と生理学的効果がもたらされます .
6. 類似の化合物との比較
類似の化合物:
5-フルオロ ADB-PINACA: 構造が似ていますが、薬理学的特性が異なる合成カンナビノイド.
ADBICA: ペンチル鎖にフッ素原子がない、5-フルオロ ADBICA の親化合物.
5-フルオロ AB-PINACA: インドール核構造が異なる関連化合物.
独自性: 5-フルオロ ADBICA は、ペンチル基の末端炭素にフッ素原子があるためにユニークです。フッ素原子は、カンナビノイド受容体に対する結合親和性と効力を、フッ素化されていない対応物と比較して高めます .
類似化合物との比較
5-Fluoro ADB-PINACA: Another synthetic cannabinoid with a similar structure but different pharmacological properties.
ADBICA: The parent compound of 5-fluoro ADBICA, lacking the fluorine atom on the pentyl chain.
5-Fluoro AB-PINACA: A related compound with a different indole core structure.
Uniqueness: 5-Fluoro ADBICA is unique due to the presence of the fluorine atom on the terminal carbon of the pentyl group, which enhances its binding affinity and potency at the cannabinoid receptors compared to its non-fluorinated counterparts .
特性
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O2/c1-20(2,3)17(18(22)25)23-19(26)15-13-24(12-8-4-7-11-21)16-10-6-5-9-14(15)16/h5-6,9-10,13,17H,4,7-8,11-12H2,1-3H3,(H2,22,25)(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZSOCZDFSHNCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130575 | |
| Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1863065-82-0 | |
| Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1863065-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-ADBICA, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1863065820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-ADBICA, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYH3QOU6FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



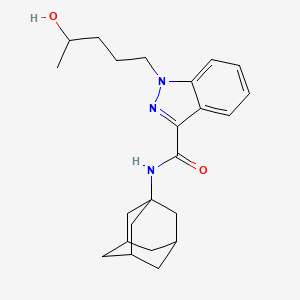
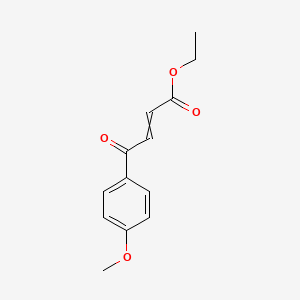
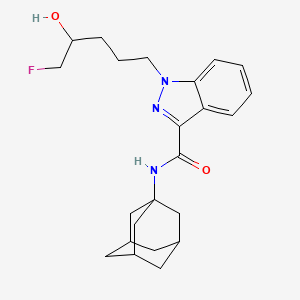
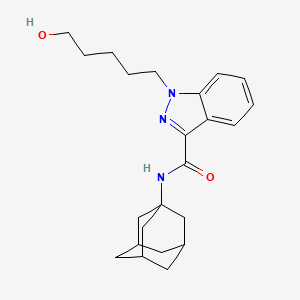
![2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592939.png)
![2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592940.png)
